

In Vivo Efficacy of N-9Methoxynonyldeoxynojirimycin: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B when formulated as a hydrochloride salt, is a novel iminosugar with potent broad-spectrum antiviral activity.[1] As a host-targeted antiviral, it presents a high genetic barrier to the development of viral resistance. [1] This technical guide provides a comprehensive overview of the in vivo efficacy of N-9-Methoxynonyldeoxynojirimycin in established animal models, focusing on its activity against Dengue virus (DENV) and Influenza A and B viruses. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanism of action and experimental workflows.

#### **Mechanism of Action**

**N-9-Methoxynonyldeoxynojirimycin** is an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these glucosidases, UV-4B disrupts the normal processing of viral envelope glycoproteins, leading to misfolded proteins. This, in turn, impairs virus assembly and the formation of mature, infectious virions, ultimately reducing viral load and pathogenicity.[2]





Click to download full resolution via product page

Caption: Antiviral mechanism of N-9-Methoxynonyldeoxynojirimycin (UV-4B).

# In Vivo Efficacy Against Dengue Virus



The in vivo efficacy of UV-4B against Dengue virus has been evaluated in AG129 mice, which are deficient in interferon-alpha/beta and -gamma receptors and are a well-established model for DENV infection.[3][4]

**Ouantitative Data Summary** 

| Animal<br>Model | Virus Strain | UV-4B Dose<br>(mg/kg/dos<br>e, TID) | Treatment Initiation (post- infection) | Survival<br>Rate (%) | Reference |
|-----------------|--------------|-------------------------------------|----------------------------------------|----------------------|-----------|
| AG129 Mice      | DENV-2       | 100                                 | 1 hour pre-<br>infection               | 100                  | [1]       |
| AG129 Mice      | DENV-2       | 40                                  | 1 hour pre-<br>infection               | 100                  | [1]       |
| AG129 Mice      | DENV-2       | 20                                  | 1 hour pre-<br>infection               | 90                   | [1]       |
| AG129 Mice      | DENV-2       | 10                                  | 1 hour pre-<br>infection               | 80                   | [1]       |
| AG129 Mice      | DENV-2       | 100                                 | 24 hours                               | 100                  | [1]       |
| AG129 Mice      | DENV-2       | 40                                  | 24 hours                               | 80                   | [1]       |
| AG129 Mice      | DENV-2       | 20                                  | 24 hours                               | 60                   | [1]       |
| AG129 Mice      | DENV-2       | 10                                  | 24 hours                               | 40                   | [1]       |
| AG129 Mice      | DENV-2       | 100                                 | 48 hours                               | 80                   | [1]       |
| AG129 Mice      | DENV-2       | 40                                  | 48 hours                               | 50                   | [1]       |
| AG129 Mice      | DENV-2       | 20                                  | 48 hours                               | 30                   | [1]       |
| AG129 Mice      | DENV-2       | 10                                  | 48 hours                               | 20                   | [1]       |

## **Experimental Protocol: Dengue Virus Mouse Model**

• Animal Model: AG129 mice (deficient in IFN- $\alpha/\beta$  and -y receptors).



- Virus: Dengue virus serotype 2 (DENV-2).
- Infection: Mice are challenged with a lethal dose of DENV-2 via intraperitoneal injection.
- Drug Administration:
  - UV-4B is administered orally (gavage).
  - Dosing is typically performed three times daily (TID).
  - Treatment is initiated at various time points pre- and post-infection to determine the therapeutic window.
- Monitoring and Endpoints:
  - Mice are monitored daily for morbidity (weight loss, clinical signs of illness) and mortality for a period of at least 21 days.
  - Survival rates are the primary endpoint.
  - Viral load in tissues (e.g., spleen, liver) and serum can be quantified by plaque assay or qRT-PCR at specific time points.



Click to download full resolution via product page



Caption: Experimental workflow for Dengue virus efficacy studies in AG129 mice.

# In Vivo Efficacy Against Influenza Virus

The antiviral activity of UV-4B against Influenza A and B viruses has been demonstrated in BALB/c mouse models.[5][6]

# **Quantitative Data Summary**



| Animal<br>Model | Virus Strain                                 | UV-4B Dose<br>(mg/kg/dos<br>e, TID) | Treatment<br>Duration | Survival<br>Rate (%) | Reference |
|-----------------|----------------------------------------------|-------------------------------------|-----------------------|----------------------|-----------|
| BALB/c Mice     | Influenza<br>A/CA/04/09<br>(H1N1)            | 150                                 | 10 days               | 100                  | [5]       |
| BALB/c Mice     | Influenza<br>A/CA/04/09<br>(H1N1)            | 100                                 | 10 days               | 100                  | [5]       |
| BALB/c Mice     | Influenza<br>A/CA/04/09<br>(H1N1)            | 75                                  | 10 days               | 90                   | [5]       |
| BALB/c Mice     | Influenza<br>A/CA/04/09<br>(H1N1)            | 50                                  | 10 days               | 80                   | [5]       |
| BALB/c Mice     | Influenza<br>A/New<br>Caledonia/99<br>(H1N1) | 150                                 | 7 days                | 80                   | [7]       |
| BALB/c Mice     | Influenza<br>A/PA/10/2010<br>(H3N2)          | 150                                 | 7 days                | 70                   | [5]       |
| BALB/c Mice     | Influenza<br>A/PA/10/2010<br>(H3N2)          | 75                                  | 7 days                | 90                   | [5]       |
| BALB/c Mice     | Influenza<br>B/Sichuan/37<br>9/99            | 150                                 | 10 days               | 100                  | [5]       |
| BALB/c Mice     | Influenza<br>B/Sichuan/37<br>9/99            | 100                                 | 10 days               | 50                   | [5]       |



### **Experimental Protocol: Influenza Virus Mouse Model**

- Animal Model: BALB/c mice.[5][8][9]
- Virus Strains: Various strains of Influenza A (e.g., H1N1, H3N2) and Influenza B.
- Infection: Mice are infected intranasally with a lethal dose (~1 LD90) of the virus.[5]
- Drug Administration:
  - UV-4B is administered via oral gavage.
  - Dosing is performed three times a day (TID) for 7 to 10 days, starting one hour before infection.[5]
- Monitoring and Endpoints:
  - Animals are monitored daily for mortality and weight loss for 14 to 21 days.
  - Animals with severe illness (e.g., >30% weight loss) are euthanized.[5]
  - Survival rates and changes in body weight are the primary endpoints.



Click to download full resolution via product page

Caption: Experimental workflow for Influenza virus efficacy studies in BALB/c mice.



### **Toxicology and Safety Pharmacology**

Non-clinical safety pharmacology studies have been conducted to support the clinical development of UV-4B.[1] These studies evaluated the effects on the central nervous, cardiovascular, and respiratory systems. In these assessments, UV-4B did not show any significant off-target effects.[1] Good Laboratory Practice (GLP) studies in mice, rats, and dogs have established No Observed Adverse Effect Levels (NOAELs).[10] For instance, the NOAEL in dogs was determined to be 10 mg/kg/dose TID.[10] In a Phase 1 clinical trial in healthy human subjects, single oral doses of up to 1000 mg of UV-4B were well-tolerated with no serious adverse events reported.[10][11]

#### Conclusion

**N-9-Methoxynonyldeoxynojirimycin** (UV-4B) has demonstrated significant in vivo efficacy in mouse models of both Dengue and Influenza virus infections. Its host-targeted mechanism of action by inhibiting ER  $\alpha$ -glucosidases makes it a promising broad-spectrum antiviral candidate with a low propensity for the development of viral resistance. The data presented in this guide, including dose-dependent survival benefits and a favorable non-clinical safety profile, support its continued development as a potential therapeutic for these and other emerging viral diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Investigational New Drug Enabling Nonclinical Safety Pharmacology Assessment of the Iminosugar UV-4, a Broad-Spectrum Host-Targeted Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

#### Foundational & Exploratory





- 5. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of BALB/C mouse models of influenza A H1N1 aerosol inhalation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Randomized single oral dose phase 1 study of safety, tolerability, and pharmacokinetics of Iminosugar UV-4 Hydrochloride (UV-4B) in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681059#in-vivo-efficacy-of-n-9-methoxynonyldeoxynojirimycin-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com